ethyl 5-acetyl-2-mercapto-6-methylnicotinate
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Overview
Description
Ethyl 5-acetyl-2-mercapto-6-methylnicotinate, also known as EMNM, is a chemical compound that belongs to the class of nicotinates. It is a yellowish-brown powder that is soluble in water and other organic solvents. EMNM has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The exact mechanism of action of ethyl 5-acetyl-2-mercapto-6-methylnicotinate is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ethyl 5-acetyl-2-mercapto-6-methylnicotinate has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
ethyl 5-acetyl-2-mercapto-6-methylnicotinate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce the production of inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-alpha, in macrophages. In vivo studies have shown that ethyl 5-acetyl-2-mercapto-6-methylnicotinate can reduce the severity of inflammation in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 5-acetyl-2-mercapto-6-methylnicotinate in lab experiments is its relatively low toxicity compared to other compounds with similar properties. It has also been shown to be stable under various environmental conditions, which makes it suitable for use in different applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in specific applications.
Future Directions
There are several future directions for research on ethyl 5-acetyl-2-mercapto-6-methylnicotinate. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and to optimize its use in these applications. Another area of interest is its potential as a plant growth regulator and pesticide. Studies are needed to determine its efficacy and safety in these applications. Additionally, further research is needed to explore its potential as a corrosion inhibitor and as a component in lubricants and coatings.
Synthesis Methods
Ethyl 5-acetyl-2-mercapto-6-methylnicotinate can be synthesized through a multi-step process that involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with ethyl acetoacetate, followed by the addition of thiourea and sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain ethyl 5-acetyl-2-mercapto-6-methylnicotinate as a yellowish-brown powder.
Scientific Research Applications
Ethyl 5-acetyl-2-mercapto-6-methylnicotinate has been the subject of scientific research due to its potential applications in various fields. In medicine, it has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been investigated for its ability to enhance plant growth and resistance to pests and diseases. In industry, it has been explored for its potential as a corrosion inhibitor and as a component in lubricants and coatings.
properties
IUPAC Name |
ethyl 5-acetyl-6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-4-15-11(14)9-5-8(7(3)13)6(2)12-10(9)16/h5H,4H2,1-3H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFGCRZMDCQJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=S)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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